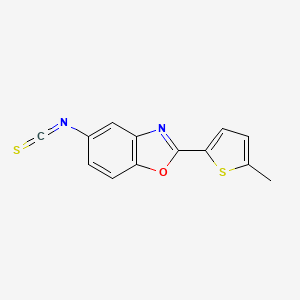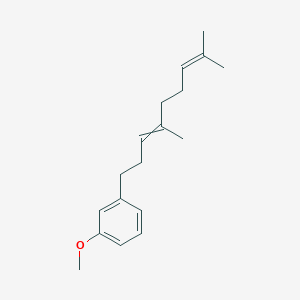
1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is a chemical compound with a complex structure that includes both aliphatic and aromatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene typically involves the reaction of appropriate alkenes and aromatic compounds under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:
Alkylation: Introduction of the aliphatic chain to the aromatic ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Hydrogenation: To ensure the stability of the compound.
Distillation and Purification: To separate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Addition of hydrogen to reduce double bonds.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May yield saturated hydrocarbons.
Substitution: May result in halogenated or nitrated aromatic compounds.
科学研究应用
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Affect enzyme activity to alter metabolic pathways.
Induce Signal Transduction: Trigger signaling cascades that lead to various cellular effects.
相似化合物的比较
Similar Compounds
- 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-2,2-dimethyloxirane
- 3,7-Nonadien-2-one, 4,8-dimethyl-
- 1-(4,8-dimethylnona-3,7-dien-1-yl)-3-ethoxybenzene
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is unique due to its specific structural features, such as the presence of both aliphatic and aromatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
38011-81-3 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1-(4,8-dimethylnona-3,7-dienyl)-3-methoxybenzene |
InChI |
InChI=1S/C18H26O/c1-15(2)8-5-9-16(3)10-6-11-17-12-7-13-18(14-17)19-4/h7-8,10,12-14H,5-6,9,11H2,1-4H3 |
InChI 键 |
HNYSEGRXBCSMMF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC1=CC(=CC=C1)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
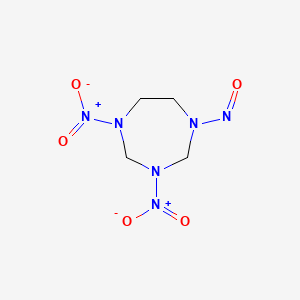
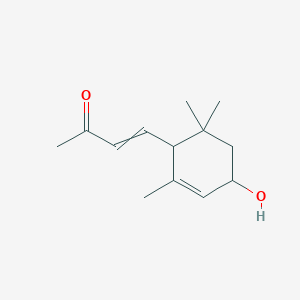
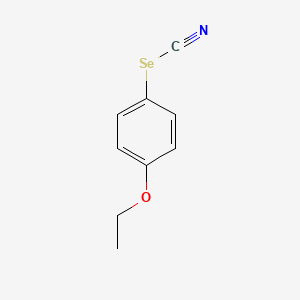

![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
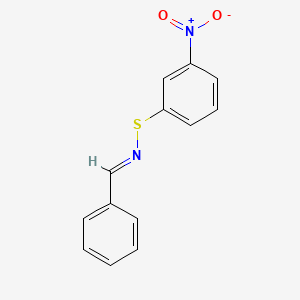



![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
